[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride
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Overview
Description
[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride is a chemical compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of suitable precursors followed by the introduction of fluorine atoms and the amine group. One common method involves the reaction of a cyclopropyl precursor with a fluorinating agent under controlled conditions to introduce the fluorine atoms. The amine group is then introduced through a subsequent reaction, often involving amination reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques is also common in industrial settings to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction can produce difluorocyclopropylamines.
Scientific Research Applications
[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of [(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[(1S)-2,2-Difluorocyclopropyl]methanol: Similar in structure but with a hydroxyl group instead of an amine group.
[(1S)-2,2-Difluorocyclopropyl]amine: Lacks the hydrochloride component but shares the core structure.
[(1S)-2,2-Difluorocyclopropyl]methylamine: Similar structure with a methyl group attached to the amine.
Uniqueness
[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride is unique due to its specific combination of fluorine atoms and an amine group on a cyclopropyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C4H8ClF2N |
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Molecular Weight |
143.56 g/mol |
IUPAC Name |
[(1S)-2,2-difluorocyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)1-3(4)2-7;/h3H,1-2,7H2;1H/t3-;/m0./s1 |
InChI Key |
GARPJFLMDNRCJS-DFWYDOINSA-N |
Isomeric SMILES |
C1[C@H](C1(F)F)CN.Cl |
Canonical SMILES |
C1C(C1(F)F)CN.Cl |
Origin of Product |
United States |
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